molecular formula C15H21NO5S B5549027 (4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol

(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol

Cat. No.: B5549027
M. Wt: 327.4 g/mol
InChI Key: SFPZJLLGFOZTEW-UHFFFAOYSA-N
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Description

(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol is a useful research compound. Its molecular formula is C15H21NO5S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.11404394 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Dimethyl Sulfomycinamate : The compound was synthesized from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, proceeding through a pyridine synthesis with total regiocontrol (Bagley et al., 2005).
  • Solvolytic C-C Cleavage Reaction : Investigates the reaction of 6-acetoxycyclohexa-2,4-dienones in methanol/water under mildly basic conditions, indicating the formation of an unsaturated ketone reaction intermediate (Eley et al., 2001).

Quantum Chemical Studies

  • Corrosion Inhibition on Mild Steel : Quantum chemical studies reveal that certain oxazole derivatives, including (4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate, exhibit significant corrosion inhibition on mild steel (Rahmani et al., 2018).

Synthetic Applications

  • Double Reduction of Cyclic Sulfonamides : Describes the synthesis of related compounds through the double reduction of cyclic sulfonamide precursors (Evans, 2007).
  • Aza-Piancatelli Rearrangement : Involves the smooth transformation of furan-2-yl(phenyl)methanol derivatives in the presence of amines, catalyzed by In(OTf)3 (Reddy et al., 2012).

Methanol Applications

  • Methanol Production and Applications : Discusses methanol as a versatile chemical compound and its applications in creating more complex chemical structures (Dalena et al., 2018).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Studies the crystal structure of 3‐hydroxy methyl 4,6‐dimethoxy‐9‐phenylsulfonyl‐carbazole, a compound with structural similarities (Govindasamy et al., 2003).

Biological Activities

  • Synthesis and Biological Activities : Explores the synthesis and potential biological activities of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group (Wang et al., 2015).

N-Monomethylation with Methanol

  • Direct N-Monomethylation : Demonstrates the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent (Li et al., 2012).

Safety and Hazards

The safety data sheet for “4-(Methylsulfonyl)acetophenone” recommends using personal protective equipment as required and avoiding dust formation . It should not be released into the environment .

Properties

IUPAC Name

1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-22(19,20)14-4-2-12(3-5-14)8-15(18)16-6-7-21-11-13(9-16)10-17/h2-5,13,17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPZJLLGFOZTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCOCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.